TAK-070 free base
Overview
Description
TAK-070 free base is a noncompetitive and orally active inhibitor of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). This enzyme is a rate-limiting protease responsible for the generation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease. This compound has shown promise in reducing amyloid-beta pathology and improving cognitive impairments in animal models of Alzheimer’s disease .
Preparation Methods
The synthetic routes and reaction conditions for TAK-070 free base are not extensively detailed in publicly available literature. it is known that the compound is synthesized through a series of chemical reactions involving the formation of its core structure and subsequent functionalization to achieve the desired inhibitory activity against BACE1 . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
TAK-070 free base undergoes various chemical reactions, primarily focusing on its interaction with BACE1. The compound acts as a noncompetitive inhibitor, meaning it binds to a site other than the active site of the enzyme, thereby inhibiting its activity without directly competing with the substrate . Common reagents and conditions used in these reactions include recombinant full-length human BACE1 and fluorogenic BACE1 substrates . The major product formed from these reactions is the inhibition of amyloid-beta peptide production, which is crucial for its therapeutic effects in Alzheimer’s disease .
Scientific Research Applications
TAK-070 free base has significant scientific research applications, particularly in the field of Alzheimer’s disease. It has been shown to reduce brain levels of soluble amyloid-beta peptides and increase levels of neurotrophic soluble amyloid precursor protein alpha (sAPPα), which is beneficial for neuronal health . The compound has also demonstrated efficacy in improving cognitive impairments in animal models of Alzheimer’s disease, making it a valuable tool for studying the disease’s pathology and potential therapeutic interventions . Additionally, this compound can be used in research related to neuronal signaling and beta-secretase inhibition .
Mechanism of Action
The mechanism of action of TAK-070 free base involves its noncompetitive inhibition of BACE1. By binding to a site other than the active site of the enzyme, this compound effectively reduces the production of amyloid-beta peptides without directly competing with the substrate . This inhibition leads to a decrease in amyloid-beta pathology and an increase in neurotrophic sAPPα levels, which are associated with improved cognitive function and reduced neurodegeneration in Alzheimer’s disease models .
Comparison with Similar Compounds
TAK-070 free base is unique in its noncompetitive inhibition of BACE1, distinguishing it from other BACE1 inhibitors that typically act through competitive mechanisms. Similar compounds include other BACE1 inhibitors such as LY2886721, MK-8931 (verubecestat), and AZD3293 (lanabecestat). These compounds also target BACE1 but differ in their binding sites and inhibitory mechanisms . This compound’s noncompetitive inhibition offers potential advantages in terms of reduced side effects and sustained efficacy in reducing amyloid-beta pathology .
Biological Activity
TAK-070 free base is a compound primarily studied for its potential therapeutic applications in Alzheimer's disease (AD) as a noncompetitive inhibitor of beta-secretase 1 (BACE1). This enzyme plays a crucial role in the production of amyloid-beta (Aβ) peptides, which aggregate to form plaques that are characteristic of AD. The inhibition of BACE1 is therefore a strategic target for reducing Aβ levels and ameliorating cognitive decline associated with AD.
TAK-070 functions as a noncompetitive inhibitor of BACE1, with an IC50 value of 3.15 μM . This means that it effectively inhibits the enzyme's activity, thereby decreasing the production of Aβ peptides in the brain. The reduction of soluble Aβ levels has been linked to improvements in cognitive function in various animal models of AD .
Research Findings
In preclinical studies, TAK-070 demonstrated significant efficacy in ameliorating behavioral deficits and Aβ pathology in mouse models. Specifically, Fukumoto et al. (2010) reported that administration of TAK-070 led to a marked decrease in soluble Aβ levels and improved cognitive performance in treated mice compared to untreated controls .
Key Data Points
Parameter | Value |
---|---|
Target Enzyme | BACE1 |
IC50 | 3.15 μM |
Molecular Formula | C₂₇H₃₁NO |
Molecular Weight | 385.54 g/mol |
Research Focus | Alzheimer’s Disease |
Case Studies and Clinical Trials
While TAK-070 has shown promise in preclinical studies, its clinical development faced challenges. It was included in early-phase clinical trials aimed at assessing its safety and efficacy in humans. However, reports indicate that the compound was eventually removed from the pipeline due to abnormal liver biochemistry observed during trials .
Summary of Clinical Trials
Trial Phase | Status | Notes |
---|---|---|
Phase 1 | Terminated | Abnormal liver biochemistry noted |
Phase 2 | Not available | No further development reported |
Implications for Alzheimer’s Disease Therapy
The inhibition of BACE1 represents a significant strategy for AD treatment, as reducing Aβ levels could potentially slow disease progression. TAK-070's ability to penetrate the blood-brain barrier enhances its therapeutic potential, although its clinical viability remains uncertain due to the adverse effects observed during trials .
Future Directions
Further research is needed to explore alternative compounds with similar mechanisms but improved safety profiles. Investigating other BACE1 inhibitors may provide insights into effective treatments for AD without the complications seen with TAK-070.
Properties
CAS No. |
212571-56-7 |
---|---|
Molecular Formula |
C27H31NO |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N,N-dimethyl-2-[(2R)-6-[(4-phenylphenyl)methoxy]-1,2,3,4-tetrahydronaphthalen-2-yl]ethanamine |
InChI |
InChI=1S/C27H31NO/c1-28(2)17-16-21-8-13-26-19-27(15-14-25(26)18-21)29-20-22-9-11-24(12-10-22)23-6-4-3-5-7-23/h3-7,9-12,14-15,19,21H,8,13,16-18,20H2,1-2H3/t21-/m0/s1 |
InChI Key |
SETMAZMOXYOEJA-NRFANRHFSA-N |
SMILES |
CN(C)CCC1CCC2=C(C1)C=CC(=C2)OCC3=CC=C(C=C3)C4=CC=CC=C4 |
Isomeric SMILES |
CN(C)CC[C@@H]1CCC2=C(C1)C=CC(=C2)OCC3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CN(C)CCC1CCC2=C(C1)C=CC(=C2)OCC3=CC=C(C=C3)C4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TAK-070, TAK 070, TAK070 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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